methyl N-[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]glycinate
Overview
Description
Methyl N-[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]glycinate is an organic compound known for its unique chemical structure and properties. It is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Scientific Research Applications
Methyl N-[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]glycinate has several applications in scientific research:
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]glycinate typically involves the condensation of methyl {4-[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]phenyl}carbamate with various reagents. For example, the condensation with sarcosine and 11H-indeno[1,2-b]quinoxalin-11-one in boiling ethanol leads to the formation of the desired compound . Another method involves the reaction of methyl {4-[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]phenyl}carbamate with isatin and benzylamine in methanol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
Chemical Reactions Analysis
Types of Reactions
Methyl N-[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]glycinate undergoes various chemical reactions, including:
Cycloaddition Reactions: It participates in 1,3-dipolar cycloaddition reactions with nitrones to form isoxazolidine derivatives.
Condensation Reactions: It reacts with compounds like sarcosine and ninhydrin to form spiro compounds.
Common Reagents and Conditions
Nitrones: Used in cycloaddition reactions to form isoxazolidine derivatives.
Sarcosine and Ninhydrin: Used in condensation reactions to form spiro compounds.
Major Products Formed
Isoxazolidine Derivatives: Formed from cycloaddition reactions with nitrones.
Spiro Compounds: Formed from condensation reactions with sarcosine and ninhydrin.
Mechanism of Action
The mechanism of action of methyl N-[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]glycinate involves its participation in cycloaddition and condensation reactions. These reactions often generate new chiral centers and complex molecular structures, which contribute to its biological activities .
Comparison with Similar Compounds
Methyl N-[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]glycinate can be compared with other similar compounds, such as:
Methyl {4-[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]phenyl}carbamate: Shares a similar structure and participates in similar chemical reactions.
Isoxazolidine Derivatives: Formed from cycloaddition reactions and exhibit similar biological activities.
The uniqueness of this compound lies in its ability to participate in a wide range of chemical reactions and form complex, bioactive molecules .
Properties
IUPAC Name |
methyl 2-[[(E)-3-(4-methoxyphenyl)prop-2-enoyl]amino]acetate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4/c1-17-11-6-3-10(4-7-11)5-8-12(15)14-9-13(16)18-2/h3-8H,9H2,1-2H3,(H,14,15)/b8-5+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNHCUGUXCNTEHJ-VMPITWQZSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)NCC(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)NCC(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.